molecular formula C11H14F2N2O2 B592122 tert-Butyl (2-amino-4,5-difluorophenyl)carbamate CAS No. 1000698-88-3

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate

Cat. No. B592122
CAS RN: 1000698-88-3
M. Wt: 244.242
InChI Key: NYKTXVPUGXBLOK-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-4,5-difluorophenyl)carbamate” is a compound with the molecular formula C11H14F2N2O2 . It is a derivative of 4-amino-2,5-difluoroaniline, which is a key intermediate in the synthesis of several fluorinated compounds used in the pharmaceutical industry.


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,2-diamino-4,5-difluorobenzene with di-tert-butyl-dicarbonate in absolute ethanol. The mixture is maintained overnight in the refrigerator. The solvent is then evaporated under reduced pressure and the residue is purified by column chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-amino-4,5-difluorophenyl)carbamate” consists of a carbamate group attached to a tert-butyl group and a 2-amino-4,5-difluorophenyl group . The InChI code for this compound is 1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also undergo a Curtius rearrangement to form an isocyanate derivative .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.24 g/mol . It is a solid at room temperature . The compound has a boiling point of 280.9±40.0°C at 760 mmHg . It has a solubility of 0.589 mg/ml .

Scientific Research Applications

Intermediate in Organic Synthesis

This compound is an important intermediate in organic synthesis. It can be used in the synthesis of various other compounds, contributing to the development of new materials and pharmaceuticals .

Synthesis of N-Boc-protected Anilines

“tert-Butyl carbamate”, a related compound, has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It’s possible that “tert-Butyl (2-amino-4,5-difluorophenyl)carbamate” could have similar applications.

Synthesis of Pyrroles

“tert-Butyl carbamate” has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Again, “tert-Butyl (2-amino-4,5-difluorophenyl)carbamate” might have similar uses.

Synthesis of Ceftolozane

This compound is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Safety and Hazards

The compound is classified as a warning under the GHS classification. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is known to be a key intermediate in organic synthesis, suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.

Pharmacokinetics

It is also predicted to be able to permeate the blood-brain barrier . These properties suggest that it could have good bioavailability.

Action Environment

The action of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . It is recommended to be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature can affect its stability.

properties

IUPAC Name

tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKTXVPUGXBLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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